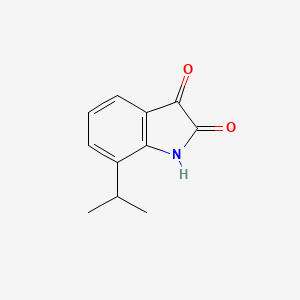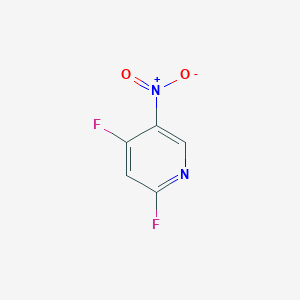
1,7-Phenanthroline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Phenanthroline-2-carbaldehyde is a compound with the molecular formula C13H8N2O . It is a phenylhydrazone compound that has been shown to have anticancer activity . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules .
Synthesis Analysis
The synthesis of this compound involves several steps. For example, one study reported the synthesis of a similar compound, 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, in two steps starting from 4,7-dimethyl-1,10-phenanthroline .Molecular Structure Analysis
This compound contains a total of 26 bonds; 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aldehyde (aromatic), and 2 Pyridine .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in base-metal-catalyzed alkene hydrosilylation, a significant homogeneous catalytic reaction .Physical And Chemical Properties Analysis
The molecular weight of this compound is 208.21 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 269 . Its solubility is greater than 31.2 µg/mL at pH 7.4 .Applications De Recherche Scientifique
Fluorescent Probes and Ion Recognition
1,7-Phenanthroline derivatives have been studied for their potential as fluorescent probes and for ion recognition. For instance, a study by Algi (2016) reported the synthesis of a compound derived from 1,10-phenanthroline which acts as a fluorogenic probe for the detection of hypochlorite ion in aqueous solutions. This compound also showed responsiveness to metal ions like Zn2+, Cd2+, Ni2+, and Cu2+, indicating potential applications in metal ion recognition (Algi, 2016).
Synthesis and Properties of Complexes
1,7-Phenanthroline-2-carbaldehyde has been utilized in the synthesis of various metal complexes. For example, research by Rahman and Jahng (2007) involved the synthesis of benzo[b]-1,10-phenanthrolines and their ruthenium(II) complexes, highlighting the compound's versatility in forming metal complexes with potential applications in various fields including catalysis and materials science (Rahman & Jahng, 2007).
Fluorescence Properties in Complex Formation
The fluorescence properties of this compound derivatives have been explored, particularly when forming complexes with metals. Li et al. (2015) synthesized a novel ligand and its Sm(III) complex which, when reacted with 1,10-phenanthroline, showed efficient luminescence activity. This indicates the compound's potential in developing luminescent materials and sensors (Li et al., 2015).
Novel Synthesis Methods
This compound has been employed in novel synthesis methods for creating derivatives with unique properties. For instance, Riesgo et al. (1996) developed an improved preparation method for certain phenanthroline derivatives, demonstrating the compound's utility in synthetic chemistry (Riesgo et al., 1996).
Safety and Hazards
Orientations Futures
The future research directions for 1,7-Phenanthroline-2-carbaldehyde could involve further exploration of its potential applications in medicine, given its ability to interact with DNA and its demonstrated anticancer activity . Additionally, its role in chemical reactions such as base-metal-catalyzed alkene hydrosilylation could be further investigated .
Mécanisme D'action
Target of Action
1,7-Phenanthroline-2-carbaldehyde is a phenylhydrazone compound . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules Its close relative, 1,10-phenanthroline, has been shown to target metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium .
Mode of Action
It has been suggested that the compound may interact with its targets through hydrogen bonds and coordinate bonds
Result of Action
This compound has been shown to have anticancer activity . It may inhibit the growth of prostate carcinoma cells and human cervical carcinoma cells by binding to their DNA and inhibiting the synthesis of RNA and protein . It is also being studied for its potential as an inhibitor of tumor angiogenesis . Additionally, it has been shown to have antiplatelet aggregation effects in platelets from healthy humans as well as those with type 2 diabetes mellitus or chronic kidney disease .
Analyse Biochimique
Biochemical Properties
1,7-Phenanthroline-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and metal ion chelation. This compound is known to interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, effectively inhibiting the activity of metalloenzymes. For example, this compound has been shown to inhibit metalloproteases, which are enzymes that require metal ions for their catalytic activity . Additionally, this compound can form complexes with other biomolecules, such as proteins and nucleic acids, through non-covalent interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, which are proteins that regulate gene expression . By binding to these transcription factors, the compound can alter the expression of specific genes, leading to changes in cellular function. Additionally, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition. The compound’s ability to chelate metal ions is a key aspect of its mechanism of action. By binding to metal ions in metalloenzymes, this compound can inhibit their catalytic activity, leading to downstream effects on biochemical pathways . Furthermore, the aldehyde group in the compound can form covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine, resulting in enzyme inhibition or activation . These interactions collectively contribute to the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity . In in vitro studies, the temporal effects of this compound have been observed to include changes in enzyme activity and cellular function. Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to cumulative effects on cellular processes . In in vivo studies, the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and pathways . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical activity. Additionally, prolonged exposure to high doses of the compound can result in adverse effects, such as organ toxicity and impaired physiological function.
Propriétés
IUPAC Name |
1,7-phenanthroline-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-10-5-3-9-4-6-12-11(13(9)15-10)2-1-7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBRPIGVQKJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=C(C=C3)C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
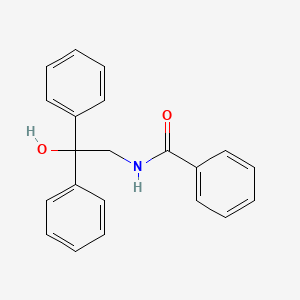
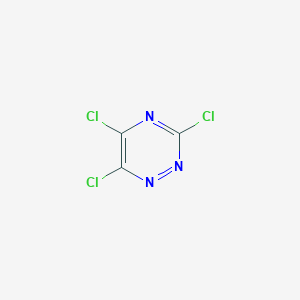
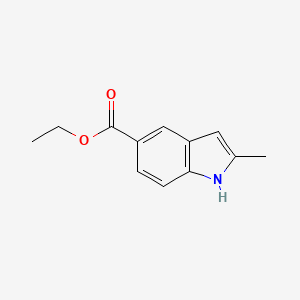


![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)


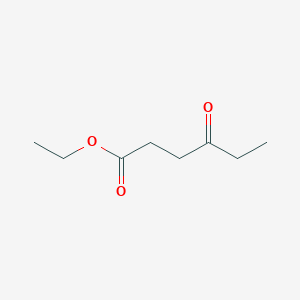
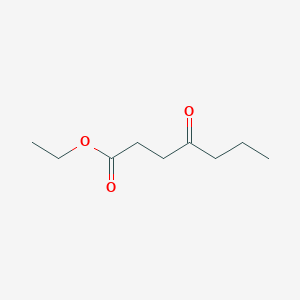
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
